The compound p14ARF-ORF3 (125-133) is a peptide derived from the p14ARF protein, which is known for its role in tumor suppression and cellular stress responses. This specific peptide sequence is of interest in cancer immunotherapy due to its potential to elicit immune responses against tumor cells. The p14ARF protein itself is a product of the ARF gene, which acts as a critical regulator of the p53 tumor suppressor pathway.
p14ARF-ORF3 (125-133) is sourced from the human ARF gene, specifically from the reading frame that encodes the p14ARF protein. The peptide has been studied in various contexts, particularly in relation to its immunogenic properties in cancer therapy.
p14ARF-ORF3 (125-133) can be classified as an immunogenic peptide. It falls under the category of tumor-associated antigens, which are recognized by T cells and can stimulate an immune response. This classification is significant for its application in cancer vaccines and therapeutic strategies aimed at enhancing anti-tumor immunity.
The synthesis of p14ARF-ORF3 (125-133) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of p14ARF-ORF3 (125-133) consists of a linear chain of amino acids, specifically:
The molecular weight of p14ARF-ORF3 (125-133) is approximately 1000 Daltons, and it typically exhibits a helical conformation in aqueous environments, which is important for its interaction with T cell receptors.
p14ARF-ORF3 (125-133) participates in several biochemical reactions:
These reactions are critical for initiating an adaptive immune response against tumor cells expressing the corresponding antigen. The binding affinity and specificity can be influenced by modifications to the peptide structure.
The mechanism of action for p14ARF-ORF3 (125-133) involves several steps:
Studies indicate that a minimum concentration between 1 and 10 picomolar is required for effective sensitization of target cells expressing specific Major Histocompatibility Complex alleles .
p14ARF-ORF3 (125-133) is a hydrophilic peptide that typically exists as a soluble entity in physiological conditions. Its solubility enhances its accessibility to immune cells.
Relevant analyses indicate that modifications can enhance stability while maintaining immunogenicity.
p14ARF-ORF3 (125-133) has several applications in scientific research and clinical settings:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2